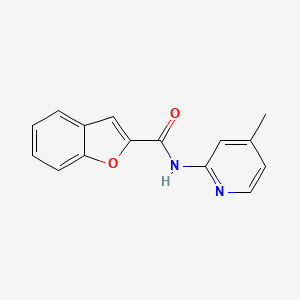
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as MIPO, is a chemical compound that belongs to the class of isoindolones. MIPO has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione may exert its pharmacological effects by modulating the activity of neurotransmitters such as dopamine and acetylcholine. 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to possess anti-inflammatory and analgesic properties. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of pharmacological effects. However, there are also some limitations to using 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments. For example, it may be difficult to obtain sufficient quantities of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new synthesis methods for 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione and to investigate its potential use in other therapeutic applications.
Métodos De Síntesis
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 2,3-dioxo-6-phenylhexahydropyridazine with 4-methylbenzaldehyde and ammonium acetate in acetic acid. Another method involves the reaction of 4-methylbenzaldehyde and 2,3-dioxo-6-phenylhexahydropyridazine in the presence of glacial acetic acid and ammonium acetate.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-14-7-10-17(11-8-14)22-20(23)18-12-9-16(13-19(18)21(22)24)15-5-3-2-4-6-15/h2-11,18-19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCYCDZDGMSCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)
![4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4887715.png)
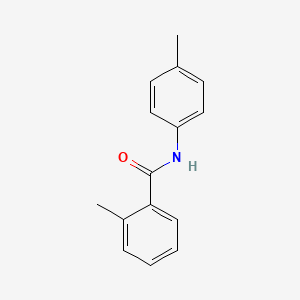
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B4887734.png)


![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)
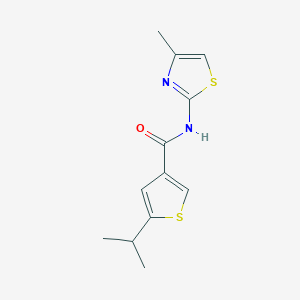
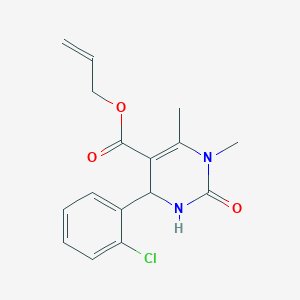
![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
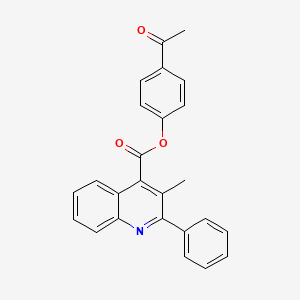
![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
